4-Bromopireno

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-Bromopyrene has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex pyrene derivatives.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes.

Environmental Studies: Employed in the study of polycyclic aromatic hydrocarbons and their environmental impact.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.

Análisis Bioquímico

Biochemical Properties

4-Bromopyrene serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Molecular Mechanism

The molecular mechanism of 4-Bromopyrene involves its role as a precursor in synthetic routes . Its substitution pattern significantly impacts subsequent functionalisation and properties

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of reaction with 4-Bromopyrene varies depending on reaction time and conditions . For instance, longer reaction times at 120 °C (12–16 h) also result in high yields (96–98%), indicating that the reaction continues to completion with extended time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrene typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred until the red solution turns yellow, indicating the completion of the bromination process . Another method involves the use of 2-(6-bromopyren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4,4′-di-tert-butyl-2,2′-dipyridyl, and bis(pinacolato)diboron in anhydrous cyclohexane under nitrogen .

Industrial Production Methods: Industrial production of 4-Bromopyrene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromopyrene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Oxidation and Reduction Reactions: These reactions can modify the pyrene core, leading to different functionalized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as n-butyllithium followed by methyl iodide or ethylene oxide are used to yield corresponding alkylpyrenes.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various alkylated pyrenes.

Oxidation Reactions: Products include oxidized pyrene derivatives with different functional groups.

Mecanismo De Acción

The mechanism of action of 4-Bromopyrene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom in 4-Bromopyrene makes it a reactive intermediate, facilitating further functionalization of the pyrene core. This reactivity is crucial for its applications in synthetic chemistry and materials science .

Comparación Con Compuestos Similares

- 1-Bromopyrene

- 2-Bromopyrene

- 3-Bromopyrene

- 6-Bromopyrene

- 8-Bromopyrene

Comparison: 4-Bromopyrene is unique due to its specific substitution pattern, which influences its reactivity and functionalization properties. Compared to other bromopyrene isomers, 4-Bromopyrene offers distinct advantages in terms of its synthetic utility and the types of reactions it can undergo .

Actividad Biológica

4-Bromopyrene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 4-Bromopyrene, supported by various studies and data.

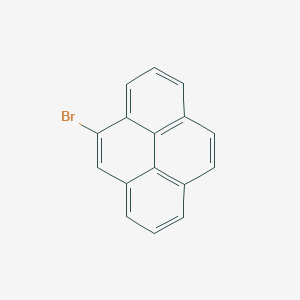

Chemical Structure and Properties

4-Bromopyrene is a brominated derivative of pyrene, characterized by the presence of a bromine atom at the 4-position of the pyrene ring. The molecular formula is C16H11Br, and its structure can influence its biological interactions.

Biological Activity Overview

The biological activity of 4-Bromopyrene has been investigated in several studies, focusing on its effects against various microorganisms and cancer cell lines. Key findings include:

- Antimicrobial Activity : Research indicates that 4-Bromopyrene exhibits antimicrobial properties against certain bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents .

- Cytotoxicity : In vitro studies have demonstrated that 4-Bromopyrene can induce cytotoxic effects in various cancer cell lines. The compound has been tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells, showing significant inhibition of cell proliferation at certain concentrations .

The mechanism by which 4-Bromopyrene exerts its biological effects is not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 4-Bromopyrene induces oxidative stress in cells, leading to increased ROS production. This oxidative stress can trigger apoptosis in cancer cells and inhibit bacterial growth .

- Interference with Cellular Signaling : Preliminary research indicates that 4-Bromopyrene may affect signaling pathways involved in cell cycle regulation and apoptosis, particularly through modulation of p53 and other tumor suppressor genes .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Models :

Table 1: Antimicrobial Activity of 4-Bromopyrene

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Table 2: Cytotoxicity Data for Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| A549 | 30 | 48 |

| MCF-7 | 25 | 48 |

Propiedades

IUPAC Name |

4-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHTZTOPYZKQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169544 | |

| Record name | Pyrene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-26-9 | |

| Record name | 4-Bromopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the reactivity of 4-Bromopyrene in electrophilic aromatic substitution reactions?

A: Research indicates that 4-Bromopyrene undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acetylation, with moderate regioselectivity. [] For instance, acetylation of 4-Bromopyrene yields a mixture of 8-, 6-, and 1-acetyl derivatives. [] This suggests that the bromine atom at the 4-position influences the electronic distribution of the pyrene ring system, directing incoming electrophiles to specific positions. The relative reactivity and regioselectivity of these reactions can be correlated to the electronic properties of the substituents on the pyrene ring, as demonstrated by their substituent constants (σ+). []

Q2: Can 4-Bromopyrene be used as a precursor for synthesizing more complex molecules?

A: Yes, 4-Bromopyrene serves as a valuable building block in organic synthesis. [, ] It can react with arylacetonitriles and 3-cyanophthalides under aryne-forming conditions. [, ] This reaction pathway highlights the versatility of 4-Bromopyrene in forming new carbon-carbon bonds and generating diverse chemical structures, potentially leading to novel compounds with interesting properties.

Q3: How does the presence of a bromine atom at the 4-position of pyrene influence its reactivity compared to unsubstituted pyrene?

A: The bromine atom in 4-Bromopyrene significantly impacts its reactivity compared to unsubstituted pyrene. [] While both molecules can undergo electrophilic aromatic substitution, the presence of bromine modifies the electron density distribution within the pyrene system. This influence leads to differences in both the reactivity and the regioselectivity of these reactions. Specifically, the bromine atom can both activate and deactivate specific positions on the pyrene ring toward electrophilic attack, leading to different product distributions compared to unsubstituted pyrene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.